Camphor
Camphor
Camphor is a cyclic monoterpene ketone that is bornane bearing an oxo substituent at position 2. A naturally occurring monoterpenoid. It has a role as a plant metabolite. The sublimating capability of camphor gives it several uses. Camphor is believed to be toxic to insects and is thus sometimes used as a repellent. Camphor crystals are sometimes used to prevent damage to insect collections by other small insects. Recent studies have indicated that camphor essential oil can be used as an effective fumigant against red fire ants, as it affects the attacking, climbing, and feeding behavior of major and minor workers. In the ancient Arab world, camphor was a common perfume ingredient, according to the Perfume Handbook. Camphor is commonly applied as a topical medication as a skin cream or ointment to relieve itching from insect bites, minor skin irritation, or joint pain. Camphor is also used as an aerosol, typically by steam inhalation, to inhibit coughing and relieve upper airway congestion due to the common cold. In high doses, camphor produces symptoms of irritability, disorientation, lethargy, muscle spasms, vomiting, abdominal cramps, convulsions, and seizures.
Brand Name:
Vulcanchem
CAS No.:
76-22-2
VCID:
VC0046023
InChI:
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
SMILES:
CC1(C2CCC1(C(=O)C2)C)C
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
Camphor
CAS No.: 76-22-2
Reference Standards
VCID: VC0046023
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
CAS No. | 76-22-2 |
---|---|
Product Name | Camphor |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
Standard InChI | InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 |
Standard InChIKey | DSSYKIVIOFKYAU-UHFFFAOYSA-N |
SMILES | CC1(C2CCC1(C(=O)C2)C)C |
Canonical SMILES | CC1(C2CCC1(C(=O)C2)C)C |
Appearance | Powder |
Boiling Point | 399 °F at 760 mm Hg (NIOSH, 2016) 347 to 392 °F at 760 mm Hg (USCG, 1999) 399 °F at 760 mm Hg (NTP, 1992) 399 °F at 760 mm Hg (sublimes) (NTP, 1992) 205.7 °C 209 °C 204 °C 399°F |
Colorform | Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses Colorless or white crystals or crystalline masses |
Density | 0.99 (NIOSH, 2016) 0.923 at 77 °F (USCG, 1999) 0.992 at 77 °F (NTP, 1992) 0.992 at 25 °C/4 °C 0.99 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 0.99 |
Flash Point | 150 °F (NIOSH, 2016) 117 °F (USCG, 1999) 148 °F (NTP, 1992) 150 °F (NTP, 1992) 150 °F; 66 °C (Closed Cup) 66 °C c.c. 150°F |
Melting Point | 345 °F (NIOSH, 2016) 353.8 °F (NTP, 1992) 353.5 °F (NTP, 1992) 179.26666666669996 °C 178.8 °C 174-179 °C 180 °C 345°F |
Physical Description | Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150°F. Used to make moth proofings, pharmaceuticals, and flavorings. Camphor oil appears as a colorless liquid with a characteristic odor. Flash point 125°F. Insoluble in water and generally less dense than water. Vapors heavier than air. D-camphor appears as colorless or white crystals. Sublimes. Flash point 149°F. Burns readily with a bright, smoky flame. Penetrating aromatic odor. Pungent, aromatic taste followed by a sensation of cold. (NTP, 1992) L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68° F: 40. Flash point 149°F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176°F and 12 mm Hg. (NTP, 1992) DryPowder; Liquid; PelletsLargeCrystals COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. White to gray translucent crystals or fused mass; Warm, minty, almost ethereal diffusive aroma White to pale yellow crystalline solid, Camphoraceous aroma Colorless or white crystals with a penetrating, aromatic odor. |
Description | Camphor is a cyclic monoterpene ketone that is bornane bearing an oxo substituent at position 2. A naturally occurring monoterpenoid. It has a role as a plant metabolite. The sublimating capability of camphor gives it several uses. Camphor is believed to be toxic to insects and is thus sometimes used as a repellent. Camphor crystals are sometimes used to prevent damage to insect collections by other small insects. Recent studies have indicated that camphor essential oil can be used as an effective fumigant against red fire ants, as it affects the attacking, climbing, and feeding behavior of major and minor workers. In the ancient Arab world, camphor was a common perfume ingredient, according to the Perfume Handbook. Camphor is commonly applied as a topical medication as a skin cream or ointment to relieve itching from insect bites, minor skin irritation, or joint pain. Camphor is also used as an aerosol, typically by steam inhalation, to inhibit coughing and relieve upper airway congestion due to the common cold. In high doses, camphor produces symptoms of irritability, disorientation, lethargy, muscle spasms, vomiting, abdominal cramps, convulsions, and seizures. |
Solubility | Insoluble (NIOSH, 2016) less than 1 mg/mL at 59° F (NTP, 1992) 1 g/800 mL at 77° F (NTP, 1992) 0.00 M 0.1 mg/mL at 25 °C In water, 1.6X10+3 mg/L at 25 °C At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide Solubility in water, g/100ml at 25 °C: 0.12 Soluble in oils, water Soluble (in ethanol) Slightly soluble Insoluble |
Synonyms | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one; Camphor; 1,7,7-Trimethylnorcamphor; 2-Bornanone; 2-Camphanone; Alphanon; Borneo camphor; DL-Camphor; Root bark Oil; Spirit of Camphor; dl-Camphor; |
Vapor Density | 5.24 (NTP, 1992) (Relative to Air) 5.24 (Air = 1) Relative vapor density (air = 1): 5.24 |
Vapor Pressure | 0.2 mm Hg (NIOSH, 2016) 1 mm Hg at 106.7 °F ; 5 mm Hg at 155.5° F (NTP, 1992) 1 mm Hg at 106.7 °F (NTP, 1992) 0.22 mmHg 0.65 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 27 0.2 mmHg |
Reference | 1. Fu JT, Tang L, Li WS, Wang K, Cheng DM, Zhang ZX. Fumigant Toxicity and Repellence Activity of Camphor Essential Oil from Cinnamonum camphora Siebold Against Solenopsis invicta Workers (Hymenoptera:Formicidae). J Insect Sci. 2015 Sep 21;15(1):129. doi: 10.1093/jisesa/iev112. PMID: 26392574; PMCID: PMC4664941. 2. Kotaka T, Kimura S, Kashiwayanagi M, Iwamoto J. Camphor induces cold and warm sensations with increases in skin and muscle blood flow in human. Biol Pharm Bull. 2014;37(12):1913-8. doi: 10.1248/bpb.b14-00442. PMID: 25451841. 3. Martin D, Valdez J, Boren J, Mayersohn M. Dermal absorption of camphor, menthol, and methyl salicylate in humans. J Clin Pharmacol. 2004 Oct;44(10):1151-7. doi: 10.1177/0091270004268409. PMID: 15342616. 4. Uc A, Bishop WP, Sanders KD. Camphor hepatotoxicity. South Med J. 2000 Jun;93(6):596-8. PMID: 10881777. |
PubChem Compound | 2537 |
Last Modified | Nov 11 2021 |
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